molecular formula C14H16ClN3O2S2 B2989990 3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797084-71-9

3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2989990
CAS No.: 1797084-71-9
M. Wt: 357.87
InChI Key: DHWWUEDFSVPEPQ-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a high-purity chemical compound supplied for non-clinical research applications. With the molecular formula C14H16ClN3O2S2 and a PubChem CID of 76149185 , this benzenesulfonamide derivative is a subject of interest in modern pharmacological research, particularly in the field of neuroscience. The compound is structurally characterized by a benzenesulfonamide group linked to a pyrrolidine-thiazole moiety, a feature common in compounds investigated for their interaction with central nervous system targets . Scientific literature indicates that structurally related benzenesulfonamide compounds have been designed and studied for their potential as therapeutic agents, with a specific focus on their ability to inhibit voltage-gated sodium channels (VGSCs) . This mechanism is a recognized pathway for modulating neuronal excitability, making such compounds valuable tools for researching conditions associated with dysfunctional electrical signaling in the nervous system, such as epilepsy and seizures . The integration of both sulfonamide and thiazole pharmacophores in a single molecule is a strategy employed in drug discovery, as these groups are known to contribute to significant bioactive properties, including potential antioxidative effects . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-10-12(15)3-2-4-13(10)22(19,20)17-11-5-7-18(9-11)14-16-6-8-21-14/h2-4,6,8,11,17H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWWUEDFSVPEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyrrolidine ring can be introduced through reductive amination of the corresponding amine with a suitable aldehyde or ketone.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

  • Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Piperidine derivatives.

  • Substitution: Amides or esters.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems due to its structural features.

  • Medicine: Potential therapeutic applications in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The benzenesulfonamide group may interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues from Pharmacological Studies

highlights several arylsulfonamide derivatives synthesized as α₁A/α₁D-adrenergic receptor antagonists. Key examples include:

Compound ID Structure Features Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
Compound 15 [(R)-5-Chloro-2-fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide] - 5-Chloro-2-fluoro benzene
- Pyrrolidine with phenoxyethyl-trifluoroethoxy chain
C₂₃H₂₄ClF₄N₃O₄S 574.97 Exhibits high α₁A/α₁D antagonism, suggesting uroselective potential
Target Compound - 3-Chloro-2-methyl benzene
- Pyrrolidine with thiazol-2-yl group
C₁₄H₁₆ClN₃O₂S₂ 357.88 Structural uniqueness may influence receptor selectivity (no direct activity data)

Key Differences :

  • Substituent Diversity: Compound 15 features a fluorine atom and a trifluoroethoxy-phenoxyethyl chain, enhancing lipophilicity and receptor binding compared to the target compound’s methyl-thiazole group.
  • Molecular Weight : The target compound has a significantly lower molecular weight (357.88 vs. 574.97 g/mol), which may improve bioavailability .

Heterocyclic Variants

describes 2-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS: 1795458-47-7), a pyridine-containing analogue:

Parameter Target Compound Pyridine Analogue
Heterocycle Thiazol-2-yl Pyridin-2-yl
Molecular Formula C₁₄H₁₆ClN₃O₂S₂ C₁₅H₁₆ClN₃O₂S
Molecular Weight 357.88 337.80
Structural Impact Thiazole’s sulfur may enhance π-π stacking Pyridine’s nitrogen could alter hydrogen bonding

Implications :

  • The methyl group on the benzene ring (target compound) may sterically hinder interactions compared to the unsubstituted pyridine analogue .

Crystallographic Considerations

Differences in substituents (e.g., thiazole vs. pyridine) could lead to variations in crystal packing and conformational flexibility, impacting drug-receptor binding .

Biological Activity

3-Chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, with the CAS Number 1797084-71-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

The molecular formula of the compound is C14H16ClN3O2S2C_{14}H_{16}ClN_{3}O_{2}S_{2} and it has a molecular weight of 357.9 g/mol. The structure includes a thiazole ring, which is known for its pharmacological significance.

PropertyValue
Molecular Formula C₁₄H₁₆ClN₃O₂S₂
Molecular Weight 357.9 g/mol
CAS Number 1797084-71-9

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with thiazole moieties can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inclusion of the thiazole ring in the structure of this compound suggests potential antimicrobial activity due to the electron-withdrawing nature of the chlorine atom, which may enhance binding affinity to bacterial targets .

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer activity. The presence of the thiazole ring in this compound is hypothesized to contribute to cytotoxic effects against various cancer cell lines. For instance, studies on similar thiazole derivatives have shown promising results against HeLa and MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation .

The proposed mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, compounds similar to this compound have been shown to inhibit carbonic anhydrase activity, leading to reduced tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the sulfonamide group significantly affect biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve bioavailability.
  • Pyrrolidine Linkage : The pyrrolidine moiety is crucial for maintaining structural integrity and enhancing interaction with biological targets.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazole derivatives against Bacillus subtilis and reported that modifications in the substituents led to varying degrees of antimicrobial efficacy, highlighting the importance of structural features in determining activity .
  • Cytotoxicity Assessment : A comparative analysis of thiazole derivatives showed that those incorporating a methyl group at specific positions exhibited enhanced cytotoxicity against cancer cell lines, suggesting that such modifications could be beneficial for developing more potent anticancer agents .

Q & A

Basic: What synthetic strategies are effective for preparing 3-chloro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide?

A common approach involves coupling a substituted benzenesulfonyl chloride with a pyrrolidine-thiazole amine precursor. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) can react with nitroimidazoles or thiazoles under nucleophilic substitution conditions, followed by deprotection and sulfonamide formation . Key steps include:

  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to stabilize reactive pyrrolidine intermediates.
  • Coupling : Reaction of 3-chloro-2-methylbenzenesulfonyl chloride with the amine group on the pyrrolidine-thiazole scaffold under basic conditions (e.g., DIPEA in DCM).
  • Purification : Column chromatography (silica gel, methanol/DCM gradients) and LCMS monitoring (e.g., tR = 0.918 min, m/z = 453.2 [M+CH3OH+H]<sup>+</sup>) .

Advanced: How can low yields in the final sulfonamide coupling step be addressed?

Low yields (e.g., 2% in similar syntheses) often arise from steric hindrance or competing side reactions. Methodological optimizations include:

  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of reactive intermediates.
  • Activation Reagents : Use HATU or EDCI to enhance coupling efficiency between sulfonyl chlorides and amines.
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic sulfonyl chlorides.
  • In Situ Monitoring : Employ TLC or inline LCMS to track reaction progress and quench prematurely if side products dominate .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, aromatic protons in the benzenesulfonamide moiety typically appear at δ 7.5–7.8 ppm, while pyrrolidine protons resonate at δ 3.4–4.9 ppm .
  • LCMS : Confirm molecular weight (e.g., m/z = 428.1107 for exact mass) and purity (AUC ≥95%) .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1325 cm<sup>−1</sup>) and N-H bends (~3400 cm<sup>−1</sup>) .

Advanced: How to resolve contradictions between NMR and LCMS purity data?

Discrepancies may arise from residual solvents (NMR) or ion suppression (LCMS). Mitigation strategies:

  • NMR Solvent Selection : Use deuterated chloroform (CDCl3) to avoid overlapping solvent peaks.
  • LCMS Ionization Optimization : Adjust ESI parameters (cone voltage, desolvation temperature) to enhance ionizability of sulfonamides.
  • Complementary Techniques : Combine with elemental analysis (C, H, N, S, Cl) to cross-validate purity .

Basic: What biological targets are associated with this compound?

Similar benzenesulfonamides inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which modulates glucocorticoid metabolism. Assays include:

  • In Vitro Enzymatic Assays : Measure IC50 using cortisone-to-cortisol conversion assays.
  • In Vivo Models : Evaluate metabolic effects in rodent models of diabetes (e.g., body weight, glucose tolerance) .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for 11β-HSD1 inhibition?

  • Scaffold Modifications : Synthesize analogs with variations in the thiazole ring (e.g., halogen substitutions) or pyrrolidine substituents.
  • Crystallography : Use X-ray diffraction (e.g., WinGX software ) to resolve binding modes in enzyme active sites.
  • Metabolic Stability : Assess hepatic microsomal stability to identify metabolically labile sites (e.g., sulfonamide hydrolysis) .

Basic: What purification methods ensure high purity for pharmacological studies?

  • Reversed-Phase HPLC : Use C18 columns with water/acetonitrile gradients (0.1% TFA modifier).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles .

Advanced: How to analyze metabolic pathways of this compound in preclinical models?

  • Metabolite Identification : Use high-resolution MS (HRMS) and <sup>1</sup>H NMR to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Isotopic Labeling : Incorporate stable isotopes (e.g., <sup>13</sup>C) to trace metabolic cleavage sites .

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity.
  • pKa Prediction : Software like MarvinSuite predicts ionization states of sulfonamide and thiazole groups .

Advanced: How to address batch-to-batch variability in synthesis?

  • Quality by Design (QbD) : Apply DOE (design of experiments) to optimize critical parameters (temperature, stoichiometry).
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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